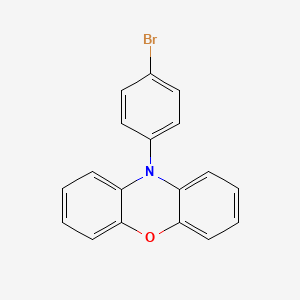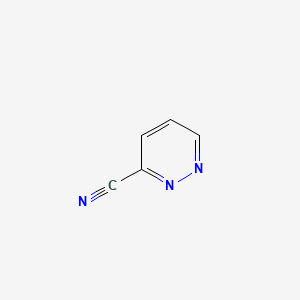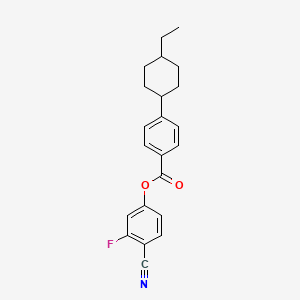
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde
Overview
Description
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde, also known as 4-(4-TFMPB) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents and has a melting point of 82-84°C. 4-(4-TFMPB) is a versatile compound that can be used in a range of scientific research applications, including the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the development of laboratory experiments.
Scientific Research Applications
Asymmetric Synthesis of Alcohols
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde: is utilized in the kinetic studies of asymmetric synthesis of alcohols . This process is crucial for creating chiral alcohol compounds, which are important in the development of pharmaceuticals and fine chemicals. The compound’s unique structure allows for the precise control over the stereochemistry of the alcohol product.
Wittig Reaction
This chemical serves as a reagent in the Wittig reaction , a method used to form alkenes from phosphonium ylides and aldehydes or ketones. The trifluoromethyl group in the compound can influence the reaction’s stereoselectivity, making it valuable for synthesizing specific geometric isomers of alkenes.
Pharmaceutical Intermediates
The compound is also noted for its role as an intermediate in pharmaceutical synthesis . Its ability to introduce a trifluoromethyl group into other molecules is particularly useful, as this modification can significantly alter the biological activity of pharmaceuticals.
Material Science Research
In material science, 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde can be used to modify the surface properties of materials . The introduction of fluorinated phenoxy groups can lead to materials with altered hydrophobicity, which is beneficial for creating water-resistant or self-cleaning surfaces.
Chemical Synthesis
The compound finds application in general chemical synthesis, where it can act as a building block for various organic molecules . Its reactive aldehyde group and stable phenoxy ring make it a versatile reagent for constructing complex molecular architectures.
Chromatography
In analytical chemistry, particularly chromatography, 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde can be used to modify stationary phases . The fluorinated aromatic ring can interact with analytes through π-π interactions and hydrogen bonding, improving the separation of compounds.
Analytical Standards
Due to its well-defined structure and purity, this compound can serve as an analytical standard in calibration processes . It helps in quantifying the presence of similar compounds in various samples by providing a reference point.
Environmental Studies
In environmental studies, researchers can use 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde to study the behavior of fluorinated compounds in ecosystems . Its stability and distinct chemical signature allow for tracking its movement and transformation in the environment.
properties
IUPAC Name |
4-[4-(trifluoromethyl)phenoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)11-3-7-13(8-4-11)19-12-5-1-10(9-18)2-6-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPORHXEHBGCCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50535690 | |
| Record name | 4-[4-(Trifluoromethyl)phenoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50535690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde | |
CAS RN |
90035-20-4 | |
| Record name | 4-[4-(Trifluoromethyl)phenoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90035-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(Trifluoromethyl)phenoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50535690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![6-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1590190.png)
